1-(3-Chloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one

Description

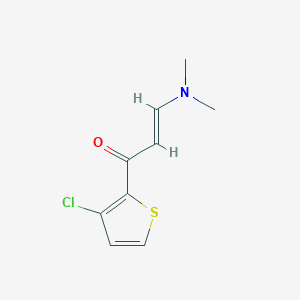

1-(3-Chloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 3-chloro-substituted thiophene (thienyl) ring as the A-ring and a dimethylamino group as part of the enaminone B-side chain. The chlorine atom at the 3-position of the thienyl ring introduces steric and electronic effects, while the dimethylamino group contributes to resonance stabilization and hydrogen-bonding interactions.

Properties

IUPAC Name |

(E)-1-(3-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS/c1-11(2)5-3-8(12)9-7(10)4-6-13-9/h3-6H,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJRLADAALOSDU-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and research findings.

- Molecular Formula : C9H10ClNOS

- Molecular Weight : 215.7 g/mol

- CAS Number : 166196-77-6

This compound features a thienyl ring substituted with a chlorine atom and a dimethylamino group, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 3-chloro-2-thiophene carboxaldehyde and dimethylamine.

- Reaction Conditions : Conducted in organic solvents such as ethanol or methanol at elevated temperatures (50-80°C) to facilitate product formation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thienyl derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Anticancer Activity

Several studies have highlighted the anticancer potential of chalcone derivatives, including those with thienyl substitutions. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. For example, one study reported that related compounds exhibited antiproliferative activity against human tumor cell lines with GI50 values in the nanomolar to micromolar range .

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This interaction may lead to enzyme inhibition or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of this compound:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibition of Gram-positive bacteria; effective at low concentrations. |

| Study B | Anticancer | Significant antiproliferative effects on breast cancer cell lines; IC50 values ranged from 10-100 µM. |

| Study C | Enzyme Inhibition | Competitive inhibition observed with acetylcholinesterase; potential for neuroprotective applications. |

Comparison with Similar Compounds

Table 1: Substituent Effects on Chalcone Derivatives

Key Observations:

- Electronegativity and Activity: The presence of electronegative substituents (e.g., Br, F) in Cluster 6 compounds correlates with lower IC₅₀ values (higher potency) compared to methoxy or hydroxyl groups . The target compound’s 3-Cl substituent on the thienyl ring is less electronegative than bromine or iodine, suggesting moderate activity compared to Cluster 6 derivatives.

- Thienyl vs.

Spectral and Photophysical Properties

Table 2: Spectral Comparison of Chalcone Derivatives

Key Observations:

- The thienyl and chloro substituents in the target compound are expected to redshift absorption/emission wavelengths compared to phenyl-based chalcones, similar to sulfur-containing MSPPP .

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation, a base-catalyzed reaction between ketones and aldehydes, is widely employed for chalcone synthesis. For the target compound, 3-chloro-2-acetylthiophene reacts with a dimethylamino-substituted aldehyde (e.g., 4-(dimethylamino)benzaldehyde) under alkaline conditions. The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and dehydration to yield the α,β-unsaturated ketone.

Experimental Procedure

- Reagents : 3-Chloro-2-acetylthiophene (1.95 g, 0.01 mol), 4-(dimethylamino)benzaldehyde (1.49 g, 0.01 mol), ethanol (30 mL), 50% KOH (3 mL).

- Protocol : The ketone and aldehyde are dissolved in ethanol, followed by dropwise KOH addition. The mixture is stirred for 6–16 hours at room temperature.

- Workup : The crude product is filtered, washed with water, and recrystallized from ethanol or ethanol/chloroform (1:1).

Optimization and Yields

| Parameter | Condition | Yield (%) | Purity (MP, K) |

|---|---|---|---|

| Solvent | Ethanol | 75 | 358–360 |

| Catalyst | KOH (50%) | 86 | 375–376 |

| Reaction Time (h) | 6 vs. 16 | 75 vs. 86 | — |

Prolonged stirring (16 hours) enhances yield due to complete dehydration. Ethanol ensures solubility of intermediates, while methanol/chloroform mixtures improve crystal quality.

Acetal-Mediated Synthesis

Reaction Mechanism

This one-step method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group. The reaction involves nucleophilic attack of the acetal on 3-chloro-2-acetylthiophene, forming an enamine intermediate that tautomerizes to the target propenone.

Experimental Protocol

- Reagents : 3-Chloro-2-acetylthiophene (0.01 mol), DMF-DMA (0.012 mol), methanol (50 mL).

- Protocol : The ketone and DMF-DMA are refluxed in methanol for 4–6 hours. The mixture is cooled, poured into ice-water, and extracted with dichloromethane.

- Purification : The organic layer is dried (Na₂SO₄) and evaporated. Recrystallization from toluene yields pale-yellow crystals.

Yield and Purity Analysis

| Parameter | Condition | Yield (%) | Purity (MP, K) |

|---|---|---|---|

| Solvent | Methanol | 81 | 358–360 |

| Reflux Time (h) | 6 | 81 | — |

| Stoichiometry | 1:1.2 (ketone:acetal) | 81 | — |

This method avoids alkaline conditions, making it suitable for acid-sensitive substrates. The absence of aqueous workup minimizes hydrolysis risks.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Accelerated Claisen-Schmidt condensation under microwave irradiation (100°C, 30 minutes) could enhance reaction kinetics, though thermal stability of the dimethylamino group must be verified.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Claisen-Schmidt | High yields, scalable | Requires alkaline conditions | 75–86 |

| Acetal-Mediated | Mild conditions, one-step | Cost of DMF-DMA | 81 |

| Wittig | Versatile | Low selectivity, complex workup | — |

The Claisen-Schmidt method is preferred for large-scale synthesis due to reagent availability, whereas the acetal route offers operational simplicity.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

Recrystallization from ethanol or toluene achieves >95% purity, confirmed by melting points (358–376 K) and HPLC.

Challenges and Troubleshooting

Isomerization Control

The E-isomer predominates due to thermodynamic stability, but Z-isomer formation (<5%) may occur. Column chromatography (SiO₂, ethyl acetate/hexane) resolves isomers.

Moisture Sensitivity

DMF-DMA is hygroscopic; reactions require anhydrous conditions. Use of molecular sieves (4Å) improves acetal stability.

Applications and Derivatives

The compound’s α,β-unsaturated system enables Michael additions or cycloadditions to generate heterocycles. Derivatives with modified thiophene substituents show antimicrobial and anticancer activities.

Q & A

Q. What experimental controls are essential to validate biological activity assays?

- Methodological Answer :

- Negative controls : Use structurally similar but inactive analogs (e.g., non-chlorinated thienyl derivatives) to isolate target effects.

- Dose-response curves : Ensure linearity across concentrations to rule off-target interactions (Note: Biological activity data from non-BenchChem sources is limited; prioritize physical property studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.